Oligomycin

Descripción

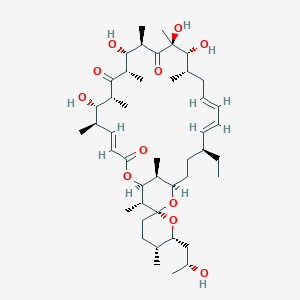

A closely related group of toxic substances elaborated by various strains of Streptomyces. They are 26-membered macrolides with lactone moieties and double bonds and inhibit various ATPases, causing uncoupling of phosphorylation from mitochondrial respiration. Used as tools in cytochemistry. Some specific oligomycins are RUTAMYCIN, peliomycin, and botrycidin (formerly venturicidin X).

Propiedades

Número CAS |

1404-19-9 |

|---|---|

Fórmula molecular |

C45H74O11 |

Peso molecular |

791.1 g/mol |

Nombre IUPAC |

(4E,5'R,6S,6'R,7R,8R,11S,12R,14S,15R,16S,18E,20Z,22R,25S,27S,28R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |

InChI |

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15-,21-18+/t25-,26+,27+,28?,29?,30-,31?,32-,33-,34+,35+,36-,38-,40+,41?,42-,44+,45-/m1/s1 |

Clave InChI |

MNULEGDCPYONBU-DJRUDOHVSA-N |

SMILES isomérico |

CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |

SMILES canónico |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |

Otros números CAS |

1404-19-9 579-13-5 |

Pictogramas |

Irritant |

Sinónimos |

Oligomycin Oligomycins |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Oligomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligomycin, a macrolide antibiotic produced by Streptomyces diastatochromogenes, is a highly specific and potent inhibitor of F1F0-ATP synthase (also known as Complex V), a critical enzyme in cellular metabolism.[1] Its ability to block the proton channel of this enzyme complex makes it an invaluable tool for studying mitochondrial function and a compound of interest in various therapeutic areas.[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the intricate molecular interactions and downstream cellular consequences.

Core Mechanism of Action: Inhibition of F1F0-ATP Synthase

The primary molecular target of this compound is the F1F0-ATP synthase, an enzyme embedded in the inner mitochondrial membrane responsible for the synthesis of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation.[3] The enzyme is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is integrated into the membrane and forms a proton channel.[4]

This compound exerts its inhibitory effect by binding to the F0 subunit, specifically to the c-ring, which is the rotating component of the proton channel.[5][6] This binding physically obstructs the translocation of protons down their electrochemical gradient from the intermembrane space to the mitochondrial matrix.[1] The blockage of this proton flow stalls the rotation of the c-ring, which in turn prevents the conformational changes in the F1 subunit necessary for the conversion of adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) into ATP.[1]

High-resolution crystal structures have revealed that this compound nestles into a hydrophobic pocket at the interface of two adjacent c-subunits.[6] This interaction is stabilized by a hydrogen bond between a hydroxyl group of this compound and a crucial carboxylate residue (e.g., Glutamate-59 in yeast) on a c-subunit, mediated by a bridging water molecule.[5][6] This effectively locks the carboxylate group in a conformation that is inaccessible to the proton half-channels, thereby blocking proton translocation.[5]

Visualization of the Core Mechanism

Caption: this compound binds to the F0 subunit, blocking the proton channel and halting ATP synthesis.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound can vary depending on the source of the ATP synthase and the experimental conditions. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to quantify its efficacy.

| Parameter | Organism/Source | Value | Experimental Conditions | Reference(s) |

| IC50 | Bovine heart mitochondria | ~0.5 µg/mL | State 3 respiration | [1] |

| IC50 | Yeast mitochondria | ~1 µM | ATP synthesis assay | [1] |

| IC50 | Human Embryonic Kidney (HEK) cells | ~5 µM | ATP synthesis and hydrolysis | [7] |

| IC50 | Trypanosoma brucei brucei | 160 nM | Anti-parasitic activity | [8] |

| EC50 | Yeast | 107 ± 1.1 nM | ATP Hydrolysis | [7] |

| Ki | Rat liver mitochondria | Not specified | Not specified | [1] |

Consequences of ATP Synthase Inhibition

The inhibition of ATP synthase by this compound leads to several significant downstream cellular effects:

-

Hyperpolarization of the Mitochondrial Membrane: By blocking the primary route for proton re-entry into the matrix, this compound causes a buildup of protons in the intermembrane space. This leads to an increase in the mitochondrial membrane potential, a state known as hyperpolarization.[9]

-

Inhibition of Electron Transport Chain (ETC): The steep proton gradient created by the inhibition of ATP synthase makes it energetically unfavorable for the ETC complexes to pump more protons against this gradient. This leads to a significant reduction in the rate of electron flow through the ETC.[10]

-

Increased Reactive Oxygen Species (ROS) Production: The slowing of the electron transport chain can lead to an increase in the production of superoxide (B77818) radicals, a type of reactive oxygen species (ROS), at complexes I and III.[11]

-

Activation of AMPK: The resulting decrease in cellular ATP levels and increase in AMP/ATP ratio leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[3][12]

-

Induction of Apoptosis: In some cell types, prolonged inhibition of ATP synthesis and the associated cellular stress can trigger apoptotic pathways.[13] this compound has been shown to enhance TRAIL-induced apoptosis in HeLa cells through the upregulation of death receptor 5 (DR5).[13]

Signaling Pathway Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | Cell Signaling Technology [cellsignal.com]

- 4. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. agscientific.com [agscientific.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Origin of Oligomycin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oligomycin, a macrolide antibiotic complex, is a potent and highly specific inhibitor of F₁F₀-ATP synthase, a critical enzyme in cellular bioenergetics. First isolated from the soil bacterium Streptomyces diastatochromogenes, it has become an invaluable tool in metabolic research and a compound of interest for its antifungal, antitumor, and nematicidal properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and characterization of this compound. It details the experimental protocols for its production, isolation, and biological evaluation, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows to facilitate a deeper understanding of this important natural product.

Discovery and Origin

This compound was first reported in 1954, having been isolated from a strain of Streptomyces diastatochromogenes found in soil.[4] This discovery marked the identification of a new class of antibiotics with potent antifungal activity.[4] Subsequent research has identified other Streptomyces species, such as Streptomyces avermitilis, as producers of this compound and its various analogs.[3][5] The name "this compound" reflects its potent activity against various fungi.[4][6]

Producing Organisms:

Chemical Structure

Oligomycins are a complex of closely related 26-membered macrolide lactones.[5][9] The different oligomycins (A, B, C, D, E, etc.) vary in their side-chain substitutions.[4] this compound A is the most well-characterized and commonly studied member of this complex.[1][9]

Table 1: Chemical Properties of this compound A

| Property | Value |

| IUPAC Name | (1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione[10] |

| Molecular Formula | C₄₅H₇₄O₁₁[9][10] |

| Molecular Weight | 791.06 g/mol [9][10] |

| CAS Number | 579-13-5[9] |

| Appearance | White to off-white solid powder[9] |

| Melting Point | 150-151 °C[11] |

| Solubility | Soluble in DMSO (50 mg/ml), ethanol (B145695) (250 mg/ml), and acetone (B3395972) (50 mg/ml). Practically insoluble in water.[4][12] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large biosynthetic gene cluster (BGC) within the Streptomyces genome. The core of the molecule is assembled by a Type I polyketide synthase (PKS).[5][13]

The this compound biosynthetic gene cluster, designated as olm, spans approximately 104 kb and contains 18 putative open reading frames (ORFs) in Streptomyces avermitilis.[5][14] The central PKS machinery is encoded by a set of large genes (olmA1-A7) that form a 17-module assembly line responsible for constructing the polyketide backbone.[5][14] Following the synthesis of the polyketide chain, a series of post-PKS tailoring reactions, including hydroxylation and cyclization, are carried out by enzymes also encoded within the olm cluster to yield the final bioactive this compound molecule.[5]

Mechanism of Action: Inhibition of ATP Synthase

This compound exerts its biological effects by specifically targeting the F₀ subunit of the F₁F₀-ATP synthase (also known as Complex V) located in the inner mitochondrial membrane.[1][9][15] This binding event physically obstructs the proton channel of the F₀ subunit, preventing the translocation of protons down their electrochemical gradient.[2][15] The blockage of this proton motive force stalls the rotation of the c-ring within the F₀ subunit, which in turn halts the conformational changes in the F₁ subunit required for the synthesis of ATP from ADP and inorganic phosphate.[15]

Quantitative Data

The inhibitory potency of this compound can vary depending on the biological system and experimental conditions.

Table 2: Inhibitory Concentrations of this compound

| Parameter | Organism/Source | Value | Experimental Conditions |

| IC₅₀ | Bovine heart mitochondria | ~0.5 µg/mL | State 3 respiration[15] |

| IC₅₀ | Yeast mitochondria | ~1 µM | ATP synthesis assay[15] |

| GI₅₀ | NCI-60 cell lines | 10 nM | Cytotoxicity assay[16] |

| Kᵢ | Mitochondrial F₀F₁-ATPase | 1 µM | Enzyme inhibition assay[16] |

Table 3: Effect of this compound A (1 µM) on ATP Production Rates in Cultured Cells

| ATP Source | Control (Vehicle) (pmol/min) | This compound A (1 µM) (pmol/min) |

| mitoATP Production Rate | 606.1 ± 48.9 | 330.6 ± 39.6 |

| glycoATP Production Rate | 125.4 ± 15.6 | 250.8 ± 22.1 |

| Total ATP Production Rate | 731.5 ± 60.1 | 581.4 ± 55.7 |

| Data adapted from representative Seahorse XF Analyzer experiments.[17] |

Experimental Protocols

Fermentation of Streptomyces diastatochromogenes for this compound Production

This protocol outlines a submerged batch fermentation process.

6.1.1. Media and Culture Conditions

-

Seed Culture Medium (ISP Medium 2):

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

D-Glucose: 4 g/L

-

Adjust pH to 7.0 before autoclaving.[1]

-

-

Production Medium (Optimized):

-

Soluble Starch: 20 g/L

-

Soybean Meal: 10 g/L

-

Yeast Extract: 2 g/L

-

CaCO₃: 2 g/L

-

Adjust pH to 7.2 before autoclaving.

-

6.1.2. Inoculum Preparation

-

Inoculate a loopful of Streptomyces diastatochromogenes from a sporulated agar (B569324) plate into a 250 mL flask containing 50 mL of seed culture medium.[1]

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.[1]

6.1.3. Production Culture

-

Inoculate the production medium with 5% (v/v) of the seed culture.[1]

-

Carry out fermentation in baffled flasks at a 1:5 medium-to-flask volume ratio to ensure adequate aeration.[1]

-

Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 7-10 days.[1]

-

Monitor this compound production periodically using analytical techniques such as HPLC.[1]

Extraction and Purification of this compound

6.2.1. Harvesting and Extraction

-

After the fermentation period, centrifuge the culture broth at 10,000 rpm for 20 minutes to separate the mycelium from the supernatant.[1]

-

Extract the supernatant twice with an equal volume of ethyl acetate (B1210297).[1]

-

Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[1]

6.2.2. Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or a hexane (B92381)/ethyl acetate mixture.[1]

-

Load the dissolved extract onto a silica gel column (60-120 mesh) pre-equilibrated with hexane.[1]

-

Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 90:10, 80:20, 70:30, v/v).[1]

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.[1]

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the this compound-containing fractions and concentrate them.[1]

-

Further purify the sample using a preparative reverse-phase HPLC system with a C18 column.[1]

-

Use a gradient of methanol (B129727) and water as the mobile phase.[1]

-

Monitor the elution at 225 nm and 232 nm and collect the peak corresponding to this compound A.[1][18]

-

-

Crystallization:

-

Concentrate the purified this compound A fraction and crystallize from a suitable solvent system, such as ether-Skellysolve B, to obtain pure crystals.[1]

-

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol measures the effect of this compound on cellular oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

6.3.1. Materials

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Analyzer

-

Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4.[19]

-

This compound A stock solution (1 mM in DMSO)[19]

-

FCCP stock solution (1 mM in DMSO)[19]

-

Rotenone/Antimycin A stock solution (1 mM each in DMSO)[19]

6.3.2. Procedure

-

Seed cells in a Seahorse XF cell culture microplate to achieve a confluent monolayer on the day of the assay.[19]

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.[19]

-

One hour before the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator at 37°C.[19]

-

Load the hydrated sensor cartridge with this compound A (typically 1-2 µg/mL final concentration), FCCP, and Rotenone/Antimycin A into the appropriate injection ports.[1]

-

Place the cell culture plate in the Seahorse XF Analyzer and start the assay protocol.

-

The instrument will measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection.[19]

6.3.3. Data Analysis

-

Basal Respiration: The initial OCR before injections.

-

ATP-Linked Respiration: The decrease in OCR after the injection of this compound A.[1]

-

Proton Leak: The remaining OCR after this compound A injection.[19]

-

Maximal Respiration: The OCR after FCCP injection.

-

Non-Mitochondrial Respiration: The OCR after Rotenone/Antimycin A injection.

Conclusion

This compound, originally discovered from Streptomyces diastatochromogenes, remains a cornerstone in the study of mitochondrial function and cellular bioenergetics. Its specific mechanism of action as an inhibitor of ATP synthase provides a powerful tool for dissecting the intricate pathways of energy metabolism. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working with this important natural product, from its production and purification to its application in sophisticated cellular assays. Further research into the biosynthesis and chemical modification of this compound may unlock new therapeutic potentials for this remarkable macrolide.[20]

References

- 1. benchchem.com [benchchem.com]

- 2. agscientific.com [agscientific.com]

- 3. youtube.com [youtube.com]

- 4. toku-e.com [toku-e.com]

- 5. benchchem.com [benchchem.com]

- 6. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptomyces diastatochromogenes - Wikipedia [en.wikipedia.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound A | C45H74O11 | CID 52947716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Apollo Sci. This compound A from Streptomyces diastatochromogenes | LabMart Limited [labmartgh.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. benchchem.com [benchchem.com]

- 20. council.muctr.ru [council.muctr.ru]

An In-depth Technical Guide to the Chemical Structure and Properties of Oligomycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligomycin A is a macrolide antibiotic produced by species of the soil bacteria Streptomyces. It is a potent and specific inhibitor of the F1F0-ATP synthase (Complex V) of the mitochondrial respiratory chain. By binding to the F0 subunit, this compound A blocks the proton channel, thereby inhibiting oxidative phosphorylation and halting ATP synthesis. This targeted mechanism of action has established this compound A as an indispensable tool in the study of mitochondrial bioenergetics, cellular metabolism, and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols for the application of this compound A in research settings.

Chemical Structure and Physicochemical Properties

This compound A possesses a complex 26-membered macrolide ring structure. Its chemical identity and properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound A

| Identifier | Value |

| IUPAC Name | (1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione[1][2] |

| CAS Number | 579-13-5[1][3] |

| Molecular Formula | C45H74O11[1][3] |

| Synonyms | MCH 32[4] |

Table 2: Physicochemical Properties of this compound A

| Property | Value |

| Molecular Weight | 791.06 g/mol [2] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 140-141 °C |

| Solubility | Soluble in DMSO (>9.89 mg/mL), ethanol (B145695) (>17.43 mg/mL), and dimethyl formamide (B127407) (DMF).[4][5] Insoluble in water.[5] |

| Storage | Store at -20°C |

Biological Properties and Mechanism of Action

This compound A's primary biological activity is the potent and specific inhibition of mitochondrial F1F0-ATP synthase.[6] This enzyme, also known as Complex V, is responsible for the synthesis of ATP from ADP and inorganic phosphate, driven by the proton gradient generated by the electron transport chain.

This compound A binds to the F0 subunit of the ATP synthase, which is the proton-conducting channel embedded in the inner mitochondrial membrane.[6] This binding event physically obstructs the proton channel, preventing the translocation of protons from the intermembrane space into the mitochondrial matrix.[3] The blockage of proton flow has two major consequences:

-

Inhibition of ATP Synthesis: The proton motive force can no longer be utilized by the F1 subunit to drive the synthesis of ATP.

-

Hyperpolarization of the Mitochondrial Membrane: The continued pumping of protons by the electron transport chain, without their re-entry through ATP synthase, leads to an increase in the mitochondrial membrane potential.

This inhibition of oxidative phosphorylation forces cells to rely more heavily on glycolysis for ATP production.

References

The Effect of Oligomycin on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of oligomycin on mitochondrial respiration. This compound is a potent inhibitor of ATP synthase, making it an invaluable tool for studying cellular bioenergetics and a compound of interest in various therapeutic areas. This document details its mechanism of action, presents quantitative data on its effects, provides detailed experimental protocols, and visualizes key pathways and workflows.

Core Concepts: this compound and Mitochondrial Respiration

Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is the primary process by which aerobic organisms generate ATP. This process involves the transfer of electrons through the electron transport chain (ETC), which creates a proton gradient across the inner mitochondrial membrane. The energy stored in this gradient is then used by ATP synthase (also known as Complex V) to produce ATP.

This compound is a macrolide antibiotic that specifically inhibits the F1F0-ATP synthase.[1][2] By blocking this enzyme, this compound uncouples the flow of protons from ATP synthesis, leading to a cascade of effects on mitochondrial function.

Mechanism of Action

This compound binds to the F0 subunit of ATP synthase, which is the transmembrane proton-conducting portion of the enzyme complex.[3] This binding physically obstructs the proton channel, preventing the translocation of protons down their electrochemical gradient.[3] The key consequences of this action are:

-

Inhibition of ATP Synthesis: By blocking the proton flow, this compound directly halts the production of ATP via oxidative phosphorylation.

-

Hyperpolarization of the Mitochondrial Membrane: The blockage of the proton channel leads to a buildup of protons in the intermembrane space, increasing the mitochondrial membrane potential.[4]

-

Decreased Oxygen Consumption: The increased proton gradient creates a "back-pressure" on the ETC, slowing down the rate of electron transport and, consequently, reducing the oxygen consumption rate (OCR).[5]

-

Increased Reactive Oxygen Species (ROS) Production: The slowing of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), as electrons are more likely to leak and react with molecular oxygen.[6][7]

dot

Quantitative Data on this compound's Effects

The inhibitory effects of this compound can be quantified to assess mitochondrial function. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentrations of this compound A

| Parameter | Organism/Cell Line | Value | Reference |

| IC50 | Breast Cancer (MCF7) | ~100 nM | [2] |

| IC50 | Breast Cancer (MDA-MB-231) | ~5-10 µM | [2] |

| Effective Concentration | Various Cancer Cell Lines | 100 ng/mL | [2][8] |

| Effective Concentration | Human Laryngeal Cancer (DR-HEp-2) | 2 µg/mL | [2] |

| Effective Concentration | Human Glioma (T98G) | 1 µg/mL | [2] |

| Effective Concentration | Colorectal Cancer (RKO) | 1.25 µg/mL | [2] |

Table 2: Effects of this compound on Mitochondrial Respiration Parameters

| Parameter | Cell Type | Treatment | % Change | Reference |

| ATP-coupled Respiration | HepG2 cells | 33 µM troglitazone | -33% | [9] |

| ATP-coupled Respiration | HepG2 cells | 33 µM ciglitazone | -67% | [9] |

| ATP-coupled Respiration | HepG2 cells | 33 µM rosiglitazone | -15% | [9] |

| ATP-coupled Respiration | HepG2 cells | 33 µM pioglitazone | -18% | [9] |

| Spare Respiratory Capacity | Human Glioma (T98G and U-87MG) and Prostate Cancer (PC-3) cells | This compound | -25% to -45% | [10][11] |

| Oxygen Consumption | Rat Liver Mitochondria | This compound | Up to -50% (State 4) | [12] |

| Oxygen Consumption | Colorectal Cancer (RKO) | 1.25 µg/mL this compound (48h) | -80% | [2] |

Experimental Protocols

This compound is a key reagent in several assays designed to measure mitochondrial function. The most common of these is the Seahorse XF Cell Mito Stress Test.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) in real-time to determine key parameters of mitochondrial respiration.[13][14]

-

Seahorse XF Analyzer (e.g., XF96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

FCCP stock solution (e.g., 1 mM in DMSO)

-

Rotenone (B1679576)/Antimycin A stock solution (e.g., 1 mM each in DMSO)

-

Cultured cells of interest

-

Cell Seeding:

-

Sensor Cartridge Hydration:

-

Assay Medium Preparation:

-

On the day of the assay, warm the Seahorse XF Base Medium to 37°C.

-

Supplement with glucose, sodium pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine are common starting points).[17]

-

Adjust the pH of the assay medium to 7.4 ± 0.1 at 37°C.

-

Filter-sterilize the complete assay medium.

-

-

Compound Plate Preparation:

-

Prepare a utility plate with the mitochondrial inhibitors diluted in the assay medium to their final working concentrations. A common injection strategy is:

-

Port A: this compound (e.g., final concentration of 1.0 - 2.0 µM)

-

Port B: FCCP (e.g., final concentration of 0.5 - 2.0 µM, requires optimization)

-

Port C: Rotenone/Antimycin A mixture (e.g., final concentration of 0.5 µM each)[18]

-

-

-

Cell Plate Preparation:

-

Run the Assay:

The Seahorse XF software automatically calculates several key parameters of mitochondrial function:

-

Basal Respiration: The baseline OCR before the injection of any compounds.

-

ATP-Linked Respiration: The decrease in OCR after the injection of this compound.

-

Proton Leak: The OCR remaining after this compound injection, minus non-mitochondrial respiration.

-

Maximal Respiration: The OCR after the injection of FCCP.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.

dot

Measurement of Mitochondrial ROS Production

This protocol outlines a method for measuring changes in mitochondrial ROS production following this compound treatment using a fluorescent probe.

-

Cultured cells of interest

-

This compound stock solution

-

MitoSOX Red reagent (or other mitochondrial ROS indicator)

-

Fluorescence microscope or plate reader

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with the desired concentration of this compound for the specified duration.

-

-

Staining with ROS Indicator:

-

Remove the culture medium and wash the cells with a warm buffer.

-

Incubate the cells with the mitochondrial ROS indicator (e.g., MitoSOX Red) according to the manufacturer's instructions.

-

-

Analysis:

-

Visualize the fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.

-

An increase in red fluorescence indicates an increase in mitochondrial superoxide (B77818) production.[6]

-

Signaling Pathways and Logical Relationships

The inhibition of ATP synthase by this compound triggers a cascade of cellular responses that are mediated by various signaling pathways.

dot

Conclusion

This compound is a powerful and specific inhibitor of mitochondrial F1F0-ATP synthase. Its ability to uncouple proton translocation from ATP synthesis makes it an indispensable tool for dissecting the complexities of mitochondrial respiration and cellular bioenergetics. By carefully designing experiments and analyzing the quantitative data obtained, researchers can gain valuable insights into the metabolic state of cells in both health and disease. The protocols and data presented in this guide provide a solid foundation for utilizing this compound to advance research in cellular metabolism, drug discovery, and toxicology.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. agscientific.com [agscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in this compound-Treated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in this compound-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of this compound on rat liver mitochondria respiring in state 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. agilent.com [agilent.com]

- 15. tabaslab.com [tabaslab.com]

- 16. benchchem.com [benchchem.com]

- 17. content.protocols.io [content.protocols.io]

- 18. benchchem.com [benchchem.com]

The Role of the F0 Subunit in Oligomycin Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive examination of the molecular interactions between the antibiotic oligomycin and the F0 subunit of F-type ATP synthase. It details the binding site, mechanism of inhibition, key amino acid residues, and the experimental methodologies used to elucidate these findings.

Introduction: this compound and the F-Type ATP Synthase

This compound, a macrolide antibiotic produced by Streptomyces diastatochromogenes, has been a pivotal tool in mitochondrial research since its discovery as a potent inhibitor of oxidative phosphorylation.[1] It specifically targets the F-type ATP synthase (also known as Complex V), a multi-subunit enzyme complex responsible for the majority of cellular ATP production.[1][2]

The ATP synthase is composed of two main domains: the soluble F1 catalytic domain and the membrane-embedded F0 domain, which functions as a proton channel.[3][4] this compound exerts its inhibitory effect by binding directly to the F0 subunit, physically blocking the proton translocation pathway that drives ATP synthesis.[1][2][5] This specific action makes this compound an invaluable instrument for studying cellular bioenergetics and a compound of interest for therapeutic applications, including in oncology.[6]

The this compound Binding Site on the F0 Subunit

High-resolution structural studies, primarily X-ray crystallography of the yeast mitochondrial ATP synthase, have precisely identified the this compound binding site. This compound binds to the surface of the c-subunit ring within the F0 domain.[7][8][9]

Key features of the binding site include:

-

Interface of Subunits: The binding pocket is located at the interface between the c-ring and subunit a, positioned directly at the proton access channel.[7][10]

-

Interaction with a-helices: this compound interacts with the second alpha-helix (helix 2) of two adjacent c-subunits.[7]

-

Hydrophobic and Hydrophilic Interactions: The binding is stabilized by a combination of interactions. The hydrophobic face of the this compound molecule aligns with the hydrophobic surface of the c-subunits, while its hydrophilic face is largely exposed to the solvent.[7] The primary contacts are through van der Waals forces.[7]

-

The Crucial Glutamate (B1630785) Residue: A critical interaction involves the essential carboxyl side chain of a glutamate residue (Glu59 in yeast) on the c-subunit, which is vital for proton translocation.[7][8][9] this compound does not bind directly to this residue but interacts via a bridging water molecule, forming a hydrogen bond.[7][8] This interaction effectively "locks" the glutamate in a semi-closed, protonated state, shielding it from the proton channel.[7]

While the primary binding occurs on the c-ring, genetic studies have identified that mutations in both subunit a and subunit c can confer this compound resistance.[7][11] This suggests that subunit a may allosterically affect the binding pocket or that certain residues in subunit a are in close enough proximity to influence drug access.[7]

Mechanism of Inhibition

This compound's inhibition of ATP synthase is a direct consequence of its binding to the F0 subunit, leading to a mechanical blockage of the enzyme's rotary motor.

The process unfolds as follows:

-

Binding to the c-Ring: this compound docks into its binding site on the exterior of the c-ring.[7][8]

-

Obstruction of the Proton Channel: This binding physically obstructs the path for protons to move through the channel between subunit a and the c-ring.[1][2][12]

-

Stalling of c-Ring Rotation: The flow of protons is the driving force for the rotation of the c-ring. By blocking this flow, this compound stalls the rotation of the ring.[2]

-

Halting F1 Conformational Changes: The rotation of the c-ring is mechanically coupled to the central stalk (γ subunit), which rotates within the F1 catalytic domain. This rotation induces the necessary conformational changes in the β-subunits of F1 for ATP synthesis to occur.[13]

-

Inhibition of ATP Synthesis: With the central stalk's rotation halted, the F1 domain is unable to cycle through its binding-change mechanism, and the synthesis of ATP from ADP and inorganic phosphate (B84403) ceases.[2][13]

Caption: Logical flow of this compound's inhibitory action on the F0 subunit.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound can vary depending on the source of the mitochondria and the specific experimental conditions. The IC50 value, the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a common metric for its efficacy.

| Parameter | Organism/Source | Value | Experimental Conditions | Reference |

| IC50 | Bovine heart mitochondria | ~0.5 µg/mL | State 3 respiration | [2] |

| IC50 | Yeast mitochondria | ~1 µM | ATP synthesis assay | [2] |

Key Amino Acid Residues and Resistance Mutations

Genetic and structural studies have pinpointed specific amino acid residues in the F0 subunit that are critical for this compound binding and are often implicated in resistance.

| Subunit | Organism | Residue(s) | Role | Reference(s) |

| c | S. cerevisiae (Yeast) | Glu59 | Essential for proton translocation; forms a hydrogen bond with this compound via a bridging water molecule. | [7][8] |

| c | S. cerevisiae (Yeast) | Leu53, Ala56, Leu57, Phe64 | Form direct van der Waals contacts with the bound this compound molecule. Mutations confer resistance. | [7] |

| a | S. cerevisiae (Yeast) | Various (not specified in detail) | Mutations confer resistance, likely by altering access to the binding site on the c-ring. | [7][11] |

| a | H. sapiens (Human) | L156R (m.8993T>G mutation) | Associated with Leigh's syndrome; can alter this compound sensitivity and enzyme coupling. | [14] |

The amino acid residues that constitute the this compound-binding site are highly conserved between yeast and humans, explaining its broad efficacy against mitochondrial ATP synthase.[7][8] In contrast, these residues differ significantly in bacterial homologs, which accounts for the general insensitivity of bacterial ATP synthases to this compound.[8][9]

Experimental Protocols

The characterization of this compound's interaction with the F0 subunit relies on a variety of biochemical and biophysical techniques.

This assay measures the rate of ATP production by isolated mitochondria.

-

Objective: To determine the IC50 of this compound by quantifying its effect on the rate of ATP synthesis.

-

Materials: Isolated mitochondria, respiration buffer, respiratory substrates (e.g., pyruvate, malate), ADP, this compound stock solution (in DMSO), Luciferin-Luciferase ATP assay kit.[2]

-

Procedure:

-

Resuspend isolated mitochondria in a pre-warmed respiration buffer.[2]

-

Add respiratory substrates to energize the mitochondria and establish a proton gradient.[2]

-

Add varying concentrations of this compound (or a DMSO vehicle control) and incubate for a specified time.[2]

-

Initiate the ATP synthesis reaction by adding a known concentration of ADP.[2]

-

At defined time points, withdraw aliquots and stop the reaction (e.g., with perchloric acid).[2]

-

Neutralize the samples and measure the ATP concentration using a Luciferin-Luciferase assay, which produces a luminescent signal proportional to the ATP amount.[2]

-

Plot the rate of ATP synthesis against the this compound concentration to calculate the IC50 value.[2]

-

Caption: Standard experimental workflow for quantifying this compound's inhibitory effects.

This assay uses a pH-sensitive fluorescent probe to measure the establishment and dissipation of the proton gradient across the inner mitochondrial membrane.

-

Objective: To directly observe how this compound blocks the use of the proton gradient.

-

Materials: Submitochondrial particles (SMPs), assay buffer, respiratory substrate (e.g., NADH or succinate), pH-sensitive fluorescent probe (e.g., ACMA or quinacrine), this compound stock solution.[2]

-

Procedure:

-

Resuspend SMPs in the assay buffer containing the fluorescent probe.[2]

-

Place the suspension in a fluorometer and monitor the baseline fluorescence.[2]

-

Add a respiratory substrate to initiate proton pumping into the vesicles. This decreases the internal pH, causing a quenching of the fluorescence signal.[2]

-

Once a stable proton gradient (stable quenched signal) is achieved, add varying concentrations of this compound.[2]

-

Observe the effect of this compound. Inhibition of proton translocation through ATP synthase will prevent the dissipation of the gradient, and the fluorescence will remain quenched. The rate of fluorescence change (or lack thereof) can be used to quantify the inhibitory effect.[2]

-

This technique is used to identify specific amino acid residues involved in this compound binding by creating targeted mutations and observing the resulting phenotype.

-

Objective: To determine which residues are critical for this compound sensitivity.

-

Procedure (General Outline):

-

Mutant Generation: Introduce point mutations into the gene encoding an F0 subunit (e.g., subunit c or a) using PCR-based methods.

-

Expression: Express the mutated protein in a suitable host system (e.g., yeast strains lacking the endogenous gene).

-

Phenotypic Screening: Grow the mutant strains in the presence of varying concentrations of this compound. Strains with mutations at the binding site will often show increased resistance and an ability to grow at higher drug concentrations.

-

Biochemical Characterization: Isolate mitochondria from resistant strains and perform ATP synthesis and hydrolysis assays to confirm and quantify the level of resistance.

-

Conclusion

The F0 subunit of ATP synthase is the definitive target of this compound. Through a combination of hydrophobic interactions and a key hydrogen bond mediated by a water molecule, this compound binds to the c-ring at its interface with subunit a. This binding physically obstructs the enzyme's proton channel, halting the rotation of the c-ring and, consequently, the synthesis of ATP. The detailed elucidation of this binding site and inhibitory mechanism through crystallographic, genetic, and biochemical studies has not only been fundamental to our understanding of mitochondrial bioenergetics but also provides a structural basis for the rational design of new therapeutic agents targeting ATP synthase.

References

- 1. agscientific.com [agscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. ATP synthase FOF1 structure, function, and structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. This compound frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound frames a common drug-binding site in the ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Membrane plasticity facilitates recognition of the inhibitor this compound by the mitochondrial ATP synthase rotor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

Understanding Proton Leak in the Presence of Oligomycin: An In-depth Technical Guide

This technical guide provides a comprehensive overview of mitochondrial proton leak, with a specific focus on its measurement and interpretation in the presence of oligomycin. It is intended for researchers, scientists, and drug development professionals working in the fields of cellular bioenergetics, metabolic diseases, and pharmacology.

Introduction to Mitochondrial Respiration and Proton Leak

Mitochondrial oxidative phosphorylation is the primary mechanism for ATP synthesis in aerobic organisms. The electron transport chain (ETC) harnesses energy from substrate oxidation to pump protons (H+) from the mitochondrial matrix to the intermembrane space, establishing a proton motive force (Δp).[1][2] This force consists of an electrical component (the mitochondrial membrane potential, ΔΨm) and a chemical component (the pH gradient).[1] The energy stored in this gradient is then used by ATP synthase (Complex V) to phosphorylate ADP to ATP as protons flow back into the matrix.

However, the coupling between respiration and ATP synthesis is not perfect.[3][4] A portion of the protons "leak" back across the inner mitochondrial membrane, bypassing ATP synthase.[1][5] This process, known as proton leak, dissipates the proton motive force without producing ATP.[1][6] Basal proton leak is an intrinsic property of the inner mitochondrial membrane, while inducible proton leak can be mediated by specific proteins, such as uncoupling proteins (UCPs) and the adenine (B156593) nucleotide translocase (ANT).[4][5][7][8]

The Role of this compound in Quantifying Proton Leak

To measure the rate of proton leak, it is necessary to inhibit the primary route of proton re-entry, which is through ATP synthase.[9] this compound is a macrolide antibiotic that serves as a potent and specific inhibitor of the F₀ subunit of ATP synthase.[2][9][10] By binding to the F₀ portion, this compound blocks the enzyme's proton channel, thereby preventing both ATP synthesis and the associated proton translocation.[2][10][11][12][13]

When ATP synthase is inhibited by this compound, the oxygen consumption of the mitochondria does not cease entirely. The remaining oxygen consumption rate (OCR) is primarily dedicated to driving the proton pumps of the ETC to compensate for the protons that are leaking back into the matrix.[9] Therefore, the this compound-insensitive respiration rate is used as a direct measure of the proton leak.[3][5][9] It's important to note that inhibiting ATP synthesis with this compound can cause a slight increase in the proton motive force, which in turn can slightly increase the rate of proton leak.[4][5]

The relationship between proton leak and the proton motive force is non-ohmic, meaning the rate of proton leak increases disproportionately (exponentially) as the membrane potential rises.[4][5][14][15][16]

Experimental Protocols for Measuring Proton Leak

The measurement of proton leak typically involves monitoring mitochondrial respiration under various conditions. This can be performed on intact cells using extracellular flux analyzers or on isolated mitochondria using a Clark-type oxygen electrode and a TPP+ electrode for membrane potential.[6][17]

This protocol is adapted for instruments like the Agilent Seahorse XF Analyzer.

A. Reagents and Preparation

-

Assay Medium : Prepare a suitable assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C. The medium should be bicarbonate-free for measurements in a non-CO₂ incubator.

-

Inhibitor Stock Solutions : Prepare concentrated stock solutions of the following inhibitors in a suitable solvent (e.g., DMSO).

-

Working Solutions : On the day of the assay, dilute the stock solutions in the assay medium to the desired working concentrations for injection.

B. Experimental Procedure

-

Cell Seeding : Seed cells in a microplate suitable for the flux analyzer and allow them to adhere overnight.

-

Cartridge Hydration : Hydrate the sensor cartridge with calibrant solution overnight in a non-CO₂ incubator at 37°C.[9]

-

Medium Exchange : One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C.[9]

-

Assay Execution : Load the hydrated sensor cartridge with the prepared inhibitors and place the cell plate in the extracellular flux analyzer. The instrument will perform the following injection sequence and OCR measurements:[9]

-

Basal Respiration : Measure the baseline OCR for several cycles. This represents the total oxygen consumption of the cells, driven by ATP turnover and proton leak.[9][18]

-

Inject this compound : Add this compound to inhibit ATP synthase. The subsequent drop in OCR corresponds to the respiration linked to ATP production. The remaining OCR is attributed to proton leak and non-mitochondrial oxygen consumption.[9][18]

-

Inject FCCP : Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) is an uncoupling agent that dissipates the proton gradient, forcing the ETC to work at its maximum rate. This reveals the maximal respiratory capacity.[9]

-

Inject Rotenone/Antimycin A : A combination of a Complex I inhibitor (rotenone) and a Complex III inhibitor (antimycin A) is added to shut down all mitochondrial respiration. The residual OCR is due to non-mitochondrial oxygen-consuming processes.[9][18]

-

C. Data Calculation

-

Proton Leak Respiration = (this compound-insensitive OCR) - (Non-mitochondrial OCR)[9][18]

-

ATP-linked Respiration = (Basal OCR) - (this compound-insensitive OCR)[18][19]

This protocol involves the simultaneous measurement of oxygen consumption and mitochondrial membrane potential.[17]

A. Reagents and Preparation

-

Isolation Buffer : Prepare a suitable buffer for mitochondrial isolation (e.g., containing sucrose, EGTA, and a buffer like Tris-HCl).

-

Respiration Buffer : Prepare a potassium-based buffer (e.g., KHEP) containing KCl, KH2PO4, HEPES, EGTA, and MgCl2.[17]

-

Substrates and Inhibitors : Prepare stock solutions of respiratory substrates (e.g., succinate (B1194679), pyruvate, malate), ADP, and inhibitors (this compound, rotenone, nigericin).[17]

-

Membrane Potential Probe : A solution of a lipophilic cation like Triphenylmethylphosphonium (TPMP+).[17]

B. Experimental Procedure

-

Mitochondrial Isolation : Isolate mitochondria from tissue using standard differential centrifugation techniques. Determine the protein concentration of the mitochondrial preparation.

-

System Setup : Add the respiration buffer to a temperature-controlled chamber equipped with a Clark-type oxygen electrode and a TPMP-selective electrode.[17]

-

Proton Leak Kinetics Measurement :

-

Add the isolated mitochondria to the chamber along with an inhibitor of Complex I (rotenone, if using a Complex II substrate), nigericin (B1684572) (to clamp the ΔpH component of the proton motive force), and this compound (to inhibit ATP synthase).[17]

-

Add the respiratory substrate (e.g., succinate) to initiate respiration.[17]

-

Titrate the electron transport chain with an inhibitor (e.g., malonate for succinate dehydrogenase) to vary the membrane potential.

-

Simultaneously record the oxygen consumption rate and the TPMP+ concentration in the buffer at each titration point.

-

-

Data Analysis :

-

Calculate the mitochondrial membrane potential (ΔΨm) from the TPMP+ measurements.

-

Plot the oxygen consumption rate (representing proton current) as a function of the corresponding membrane potential (proton motive force). This plot reveals the kinetic relationship of the proton leak.[17]

-

Data Presentation and Interpretation

Quantitative data from proton leak experiments should be presented clearly for comparison.

Table 1: Typical Working Concentrations of Mitochondrial Inhibitors

| Compound | Target | Typical Final Concentration | Reference |

| This compound | ATP Synthase (Complex V) | 1.0 - 2.5 µM | [9][20] |

| FCCP | Protonophore (Uncoupler) | 0.5 - 2.0 µM | [9] |

| Rotenone | Complex I | 0.5 - 1.0 µM | [9] |

| Antimycin A | Complex III | 0.5 - 1.0 µM | [9] |

Table 2: Example Data from a Cellular Respiration Assay

| Measurement | OCR (pmol O₂/min) | Calculated Parameter | OCR (pmol O₂/min) |

| Basal Respiration | 150 | ||

| This compound-Insensitive Respiration | 40 | ATP-Linked Respiration | 110 |

| Non-Mitochondrial Respiration | 10 | Proton Leak | 30 |

| Maximal Respiration (FCCP) | 300 | Respiratory Reserve | 150 |

Note: These are illustrative values. Actual OCRs will vary significantly depending on the cell type, cell number, and experimental conditions.

Visualizations

Caption: this compound blocks proton flow through ATP synthase, isolating the proton leak pathway.

Caption: Workflow for measuring mitochondrial respiration parameters using an extracellular flux analyzer.

Caption: Relationship between different components of cellular oxygen consumption rate (OCR).

References

- 1. Mitochondrial Proton Leak Plays a Critical Role in Pathogenesis of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Indirect measurement of mitochondrial proton leak and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial proton and electron leaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Measurement of mitochondrial membrane potential and proton leak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial proton leak: a role for uncoupling proteins 2 and 3? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A significant portion of mitochondrial proton leak in intact thymocytes depends on expression of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. brainly.com [brainly.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-induced proton uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The non-Ohmic proton leak--25 years on - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. Non-ohmic proton conductance of mitochondria and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 18. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Sustained this compound Sensitivity Conferring Protein Expression in Cardiomyocytes Protects Against Cardiac hypertrophy Induced by Pressure Overload via Improving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

Oligomycin's Impact on Cellular ATP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound impact of oligomycin on cellular adenosine (B11128) triphosphate (ATP) levels. This compound, a macrolide antibiotic, is a potent and specific inhibitor of ATP synthase, a critical enzyme in cellular energy metabolism. By elucidating its mechanism of action and providing detailed experimental methodologies, this guide serves as a comprehensive resource for professionals investigating cellular bioenergetics, mitochondrial function, and metabolic reprogramming in various physiological and pathological contexts.

Core Mechanism of Action: Inhibition of ATP Synthase

This compound exerts its inhibitory effect by targeting the F₀ subunit of ATP synthase (also known as Complex V) located in the inner mitochondrial membrane.[1] Specifically, it binds to the this compound sensitivity-conferring protein (OSCP) region, effectively blocking the proton channel.[1][2] This physical obstruction prevents the translocation of protons from the intermembrane space back into the mitochondrial matrix, a process that drives the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi) through oxidative phosphorylation (OXPHOS).[1][2] The inhibition of ATP synthesis via OXPHOS leads to a significant reduction in cellular ATP levels, particularly in cells highly reliant on mitochondrial respiration for their energy needs.

Quantitative Impact of this compound on Cellular ATP Levels

The degree of ATP depletion induced by this compound is cell-type dependent and influenced by the cell's metabolic phenotype, specifically its reliance on OXPHOS versus glycolysis. Cells with a high oxidative phenotype experience a more significant drop in ATP levels upon this compound treatment compared to cells that are predominantly glycolytic. The following table summarizes the quantitative effects of this compound on ATP levels in various cell lines as reported in the literature.

| Cell Line | This compound Concentration | Treatment Duration | ATP Level Change | Reference |

| H1299 (Human non-small cell lung carcinoma) | 100 ng/mL | 1-2 hours | 5-8% decrease | [3][4] |

| T98G (Human glioblastoma) | 0.3 - 3.0 µg/mL | Not specified | Significant decrease | [5] |

| U-87MG (Human glioblastoma) | 0.3 - 3.0 µg/mL | Not specified | Significant decrease | [5] |

| Rat Liver Slices | High concentrations | Not specified | Up to 65% decrease | [6] |

| Rat Hepatocytes | 0.1 µg/mL | Not specified | Rapid depletion | [7] |

| SW480 (Human colon adenocarcinoma) | 1 µM and 5 µM | 20 hours | Increased fluorescence signal indicating decreased ATP | [8] |

Experimental Protocols

Accurate assessment of this compound's impact on cellular ATP levels requires robust and well-controlled experimental designs. Below are detailed methodologies for two widely used assays.

Luciferase-Based ATP Assay

This endpoint assay provides a highly sensitive quantification of total cellular ATP. The principle relies on the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which generates a luminescent signal directly proportional to the ATP concentration.

Materials:

-

Cells of interest

-

Cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well white, opaque-bottom plates

-

Commercial luciferase-based ATP assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well white, opaque-bottom plate at a predetermined optimal density to ensure they are in the logarithmic growth phase at the time of the experiment. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).

-

This compound Treatment: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 1, 6, or 24 hours).

-

ATP Measurement:

-

Equilibrate the 96-well plate and the ATP assay reagent to room temperature.

-

Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

-

Lyse the cells by mixing on an orbital shaker for approximately 2 minutes.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the background luminescence (wells with medium but no cells) from all experimental readings. The ATP level in treated cells is typically expressed as a percentage of the vehicle-treated control.

Seahorse XF Cell Mito Stress Test

This real-time assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, to dissect the components of mitochondrial function, including ATP-linked respiration.

Materials:

-

Seahorse XF Analyzer (e.g., XF96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine)

-

Seahorse XF Cell Mito Stress Test Kit (containing this compound, FCCP, and Rotenone/Antimycin A)

-

Cells of interest

Protocol:

-

Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an empirically determined optimal density to achieve a confluent monolayer on the day of the assay. Culture overnight.

-

Assay Medium Preparation: On the day of the assay, warm the supplemented Seahorse XF assay medium to 37°C and adjust the pH to 7.4.

-

Cell Plate Preparation:

-

Remove the cell culture medium from the cell plate.

-

Gently wash the cells twice with the pre-warmed assay medium.

-

After the final wash, add the appropriate volume of assay medium to each well.

-

Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow the temperature and pH to stabilize.

-

-

Compound Loading: Prepare the stock solutions of this compound, FCCP, and rotenone/antimycin A in the assay medium according to the manufacturer's instructions. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

-

Seahorse XF Analyzer Operation:

-

Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.

-

Start the assay protocol. The instrument will measure the basal OCR, then sequentially inject the inhibitors and measure the OCR after each injection.

-

-

Data Analysis: The Seahorse software calculates key parameters of mitochondrial function. The decrease in OCR after the injection of this compound represents the ATP-linked respiration.

Signaling Pathways and Experimental Workflows

The cellular response to ATP depletion induced by this compound involves the activation of key signaling pathways that sense and respond to energy stress.

AMPK Signaling Pathway Activation

A primary consequence of reduced ATP levels is an increase in the AMP:ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK).[9][10] Activated AMPK acts as a master regulator of cellular metabolism, working to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., glycolysis and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[9][11]

Experimental Workflow for Assessing Mitochondrial Function

The Seahorse XF Cell Mito Stress Test provides a standardized workflow for investigating the effects of mitochondrial inhibitors like this compound on cellular respiration.

References

- 1. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 2. abcam.co.jp [abcam.co.jp]

- 3. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-induced bioenergetic adaptation in cancer cells with heterogeneous bioenergetic organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High glycolytic activity of tumor cells leads to underestimation of electron transport system capacity when mitochondrial ATP synthase is inhibited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of this compound on energy metabolism and cation transport in slices of rat liver. Inhibition of oxidative phosphorylation as the primary action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATP depletion rather than mitochondrial depolarization mediates hepatocyte killing after metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monitoring of dynamic ATP level changes by this compound-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preliminary Investigation of Oligomycin in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligomycin is a macrolide antibiotic produced by Streptomyces diastatochromogenes. While its clinical use as an antibiotic is limited due to toxicity, it has become an indispensable tool in metabolic research.[1] this compound is a potent and specific inhibitor of ATP synthase (also known as Complex V of the electron transport chain), the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation (OXPHOS). By blocking the F₀ proton channel of ATP synthase, this compound effectively halts mitochondrial ATP synthesis, leading to a cascade of metabolic consequences that can be harnessed to investigate cellular bioenergetics, metabolic reprogramming, and cell death pathways.[1][2] This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing this compound in metabolic research.

Mechanism of Action

This compound binds to the F₀ subunit of ATP synthase, which is embedded in the inner mitochondrial membrane. This binding physically obstructs the proton channel, preventing the influx of protons from the intermembrane space into the mitochondrial matrix.[1] This disruption of the proton motive force has two primary consequences:

-

Inhibition of ATP Synthesis: The flow of protons through ATP synthase drives the phosphorylation of ADP to ATP. By blocking this flow, this compound directly inhibits mitochondrial ATP production.[1]

-

Reduction in Oxygen Consumption: The inhibition of proton flow leads to a buildup of the proton gradient across the inner mitochondrial membrane. This increased gradient creates a backpressure on the electron transport chain (ETC), slowing down the rate of electron transport and consequently reducing the rate of oxygen consumption (OCR).[2]

The inhibition of OXPHOS by this compound forces cells to adapt their metabolic strategies to meet their energy demands, primarily by upregulating glycolysis. This metabolic shift is a key aspect of its utility in research.[3]

Data Presentation

Quantitative Effects of this compound on Cellular Metabolism

The following tables summarize the quantitative effects of this compound on key metabolic parameters in various cell lines as reported in the literature. It is important to note that the effective concentration and magnitude of the effect can vary significantly depending on the cell type, experimental conditions, and duration of treatment.

| Cell Line | Concentration | Effect on Oxygen Consumption Rate (OCR) |

| T98G (human glioblastoma) | 1 µg/mL | Underestimation of maximal OCR and a 25-45% underestimation of spare respiratory capacity (SRC) when used with CCCP.[3][4] |

| U-87MG (human glioblastoma) | 1 µg/mL | Underestimation of maximal OCR and a 25-45% underestimation of spare respiratory capacity (SRC) when used with CCCP.[3][4] |

| PC-3 (human prostate cancer) | Not specified | Underestimation of maximal OCR and SRC.[3] |

| HepG2 (human liver cancer) | 3 µM | 66 ± 2% decrease in ATP-coupled respiration.[5] |

| SW480 (human colon cancer) | 0.3 µM | Threefold decrease in mitochondrial oxygen consumption rate.[6] |

| Cell Line | Concentration | Effect on Cellular ATP Levels |

| H1299 (human non-small cell lung carcinoma) | 100 ng/mL | 5-8% drop in ATP within the first 2 hours, with levels recovering by 4 hours due to increased glycolysis.[1] |

| 786-0 (human renal cell adenocarcinoma) | 100 ng/mL | No significant drop in ATP levels.[1] |

| SW480 (human colon cancer) | 1 µM | 15.5% decrease in cell viability (as a proxy for sustained ATP depletion).[6] |

| SW480 (human colon cancer) | 5 µM | 20.1% decrease in cell viability (as a proxy for sustained ATP depletion).[6] |

| HeLa (human cervical cancer) | Not specified | Elevation of mitochondrial ATP levels, indicating ATP synthase reversal prior to inhibition.[7] |

| Cell Line | IC50 Value | Assay |

| A549 (human lung carcinoma) | ~10 µM | Cell viability (MTT assay) after 24 hours.[8] |

Experimental Protocols

Seahorse XF Mito Stress Test

The Seahorse XF Analyzer is a widely used platform to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. The Mito Stress Test is a standard assay that utilizes sequential injections of mitochondrial inhibitors, including this compound, to assess key parameters of mitochondrial function.

Materials:

-

Seahorse XF Analyzer (e.g., XF96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. The medium should be bicarbonate-free and warmed to 37°C with the pH adjusted to 7.4 immediately before the assay.

-

This compound (typically 1.0 - 1.5 µM final concentration)

-

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (concentration to be optimized for each cell type)

-

Rotenone/Antimycin A mixture (typically 0.5 µM final concentration each)

-

Adherent cells of interest

Procedure:

-

Day 1: Cell Seeding

-

Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density to achieve a confluent monolayer on the day of the assay.

-

Include background correction wells containing assay medium but no cells.

-

Incubate the plate overnight in a CO₂ incubator at 37°C.

-

-

Day 2: Assay Preparation

-

Hydrate the Sensor Cartridge: Add Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.

-

Prepare Assay Medium: Warm the supplemented XF Base Medium to 37°C and adjust the pH to 7.4.

-

Prepare Compound Plate: Prepare stock solutions of this compound, FCCP, and Rotenone/Antimycin A in the assay medium at a concentration 10x the final desired concentration.

-

Cell Plate Preparation: One hour before the assay, remove the cell culture medium, wash the cells twice with the pre-warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO₂ incubator at 37°C for one hour.

-

-

Assay Execution

-

Load the hydrated sensor cartridge with the prepared compounds into the appropriate injection ports (Port A: this compound, Port B: FCCP, Port C: Rotenone/Antimycin A).

-

Place the cell culture plate in the Seahorse XF Analyzer and start the assay protocol.

-

The instrument will measure the basal OCR before sequentially injecting the compounds and measuring the OCR after each injection.

-

Data Analysis:

The Seahorse XF software will calculate key parameters of mitochondrial function, including:

-

Basal Respiration: The initial OCR before any injections.

-

ATP Production-linked Respiration: The decrease in OCR after the addition of this compound.

-

Proton Leak: The residual OCR after this compound injection.

-

Maximal Respiration: The OCR after the addition of FCCP.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

Non-Mitochondrial Respiration: The OCR remaining after the addition of Rotenone and Antimycin A.

Luciferase-Based ATP Assay

This endpoint assay quantifies total cellular ATP levels using the ATP-dependent light-producing reaction of firefly luciferase. By comparing ATP levels in control and this compound-treated cells, the contribution of oxidative phosphorylation to the total ATP pool can be inferred.

Materials:

-

Cells of interest

-

96-well white, opaque-bottom plates

-

Cell culture medium

-

This compound

-

Commercial ATP Assay Kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well white, opaque-bottom plate at an optimal density and allow them to adhere overnight.

-

This compound Treatment: Treat cells with the desired concentration of this compound for a specified duration (e.g., 1-6 hours). Include vehicle-treated control wells.

-

ATP Measurement:

-

Equilibrate the plate and the ATP assay reagent to room temperature.

-

Add the ATP assay reagent to each well according to the manufacturer's instructions. This lyses the cells and provides the luciferase and luciferin (B1168401) substrate.

-

Mix the contents by orbital shaking for approximately 2 minutes to ensure complete cell lysis and stabilize the luminescent signal.

-

Incubate the plate at room temperature for about 10 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis:

-

Subtract the background luminescence (from wells with no cells) from all readings.

-

Calculate the ATP concentration in each sample using a standard curve generated with known ATP concentrations.

-

Express the results as a percentage of the ATP level in the vehicle-treated control cells.

Mandatory Visualization

References

- 1. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in this compound-Treated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in this compound-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring of dynamic ATP level changes by this compound-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-Time Imaging of Mitochondrial ATP Dynamics Reveals the Metabolic Setting of Single Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Deep Dive into the Mitochondrial Stress Test: The Role of Oligomycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles behind the mitochondrial stress test, with a specific focus on the critical role of Oligomycin. We will delve into the mechanism of action, detailed experimental protocols, data interpretation, and visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for professionals in the fields of cellular biology, pharmacology, and drug development who are looking to assess mitochondrial function and cellular bioenergetics.

Core Principles of the Mitochondrial Stress Test

The mitochondrial stress test is a widely used assay to evaluate the function of the mitochondrial electron transport chain (ETC) and oxidative phosphorylation (OXPHOS).[1] This test provides a dynamic profile of cellular respiration by measuring the oxygen consumption rate (OCR), a direct indicator of mitochondrial activity.[1][2] The assay involves the sequential injection of pharmacological agents that target specific components of the ETC, allowing for the quantification of key parameters of mitochondrial function.

This compound, a macrolide antibiotic, is a cornerstone of this assay.[3] It is a potent and specific inhibitor of ATP synthase (also known as Complex V).[1][3][4]

Mechanism of Action of this compound

This compound functions by binding to the F0 subunit of ATP synthase, effectively blocking its proton channel.[1][3][5] This inhibition has two primary and immediate consequences:

-

Inhibition of ATP Synthesis: By obstructing the flow of protons back into the mitochondrial matrix, this compound halts the production of ATP via oxidative phosphorylation.[1][3][5]

-

Reduction in Oxygen Consumption: The blockage of the proton channel leads to a buildup of the proton gradient across the inner mitochondrial membrane, a state known as hyperpolarization.[1][6] This increased proton-motive force inhibits the electron transport chain from pumping more protons, thus causing a significant decrease in the oxygen consumption rate.[1]